molecular formula C20H23N3O3 B2559590 N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049437-44-6

N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2559590
CAS No.: 1049437-44-6
M. Wt: 353.422
InChI Key: WXDBCLNWHGHBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide ( 91616-92-1) is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of novel neuropharmacological agents . Its molecular structure incorporates a benzodioxole group linked via a carboxamide bridge to a phenylpiperazine moiety, a scaffold widely recognized for its relevance in central nervous system (CNS) targeting . The phenylpiperazine group is a common feature in numerous biologically active compounds, including those with documented antipsychotic and antidepressant activities, making this compound a valuable template for the design and synthesis of new receptor-selective ligands . The presence of the benzo[d][1,3]dioxole (commonly known as a methylenedioxyphenyl group) further enhances the compound's research utility, as this pharmacophore is frequently employed in the development of compounds that interact with various GPCRs, including dopamine and serotonin receptor families . While specific biological data for this exact molecule may be limited, its structure suggests potential for investigation as a precursor or analog in the development of selective receptor agonists or antagonists. Researchers may find this compound particularly useful in structure-activity relationship (SAR) studies, high-throughput screening, and as a building block for the synthesis of more complex molecules aimed at understanding neurological pathways . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-20(16-6-7-18-19(14-16)26-15-25-18)21-8-9-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDBCLNWHGHBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.

    Coupling with benzo[d][1,3]dioxole-5-carboxylic acid: The phenylpiperazine intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity. This can lead to changes in neuronal signaling pathways, which may contribute to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxole Carboxamide Derivatives

Compound Name Substituent Biological Activity Key Findings Reference
Target Compound 2-(4-Phenylpiperazin-1-yl)ethyl Hypothetical CNS effects Piperazine group may enhance blood-brain barrier penetration and receptor binding. N/A
IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) 3-(Trifluoromethyl)phenyl Antidiabetic (α-amylase inhibition) Demonstrated significant hypoglycemic effects in STZ-induced diabetic mice (in vivo).
MDC (N-(4-methoxybenzyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide) 4-Methoxybenzyl Cardiovascular prevention DFT energy gap = 3.54 eV; monoclinic crystal structure (Z=2).
ADC (N-(3-acetylphenyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide) 3-Acetylphenyl Cardiovascular prevention DFT energy gap = 3.96 eV; monoclinic crystal structure (Z=4).
S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) Heptan-4-yl Umami flavor enhancement 1000-fold more potent than MSG; rapidly metabolized by liver microsomes.
BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) 6-Bromo-naphthalen-1-yl Antitumor (STING agonist) Induced potent antitumor effects in murine models via intravenous administration.
HSD-2/HSD-4 (N-(dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide derivatives) 3,4- or 3,5-Dimethoxyphenyl Undisclosed Synthesized with high purity (75–77% yield); characterized via NMR and HRMS.

Structural and Electronic Properties

  • Piperazine vs. Alkyl/Aryl Substituents :
    The target compound’s 4-phenylpiperazine-ethyl chain likely enhances solubility and CNS penetration compared to alkyl (e.g., S807’s heptan-4-yl) or electron-deficient aryl groups (e.g., IIc’s trifluoromethylphenyl). Piperazine derivatives often exhibit balanced lipophilicity (logP ~2–3), whereas S807’s long alkyl chain increases hydrophobicity (logP >4), favoring flavorant applications over CNS targeting .

  • Electronic Effects: Substituents like nitro (MDC, ADC) or bromo (BNBC) groups alter electron density, impacting receptor binding. MDC’s lower DFT energy gap (3.54 eV vs.

Pharmacological and Metabolic Profiles

  • Antidiabetic Activity :
    IIc’s trifluoromethyl group enhances metabolic stability and α-amylase inhibition, reducing blood glucose levels by 40–50% in diabetic mice .

  • Umami Flavor Potency :
    S807’s bulky alkyl chain facilitates interaction with the umami receptor’s hydrophobic pocket, achieving flavor enhancement at ppm concentrations .

  • Antitumor Mechanism :
    BNBC’s bromo-naphthyl group activates the STING pathway, triggering innate immune responses against tumors .

  • Metabolism : S807 undergoes rapid oxidative metabolism by human liver microsomes, suggesting low bioaccumulation risk . Piperazine-containing analogs (e.g., the target compound) may exhibit slower hepatic clearance due to polar tertiary amines.

Biological Activity

N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and neuropharmacological effects, supported by case studies and research findings.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety linked to a piperazine derivative, which is known to influence its pharmacological properties. The general structure can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have shown that compounds containing the benzo[d][1,3]dioxole structure exhibit promising anticancer properties. For instance, a study reported that derivatives of benzodioxole demonstrated significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The IC50 values for these compounds ranged from 3.94 to 9.12 mM, indicating a moderate level of activity compared to standard chemotherapeutics like Doxorubicin .

Case Study: Hep3B Cell Line

In a specific investigation into the anticancer potential of this compound:

  • Compound 2a exhibited the lowest IC50 value among the tested derivatives, suggesting strong cytotoxicity.
  • Flow cytometry analysis revealed that compound 2a significantly perturbed the cell cycle progression in Hep3B cells, particularly inhibiting the G2-M phase transition (52.53% in G1 phase post-treatment vs. 65.3% in control) .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that benzodioxole derivatives possess the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase (COX) enzymes.

Neuropharmacological Activity

The piperazine moiety is known for its central nervous system effects. Compounds similar to this compound have been studied for their anxiolytic and antidepressant activities. Structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring can enhance receptor affinity and selectivity for serotonin and dopamine receptors .

Data Table: Biological Activities of this compound

Activity Type Effect IC50 (mM) Reference
Anticancer (Hep3B)Cytotoxicity2a: 3.94
Anti-inflammatoryCOX inhibitionNot specified
NeuropharmacologicalAnxiolytic potentialNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves coupling the benzo[d][1,3]dioxole-5-carboxamide core with a 4-phenylpiperazine-ethyl moiety via amide bond formation. Key steps include:

  • Condensation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM under nitrogen .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress via TLC and confirm final structure using 1H NMR^1 \text{H NMR} (e.g., δ 6.8–7.4 ppm for aromatic protons) and HRMS .

Q. How can the structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm piperazine N–CH2_2 peaks at δ 2.5–3.5 ppm and benzodioxole O–CH2_2–O at δ 5.9–6.1 ppm .
  • X-ray Crystallography : Resolve bond angles and torsional strain in the piperazine-ethyl linkage .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C23_23H26_26N4_4O3_3) .

Q. What are the key physicochemical properties influencing its bioavailability?

  • Properties :

PropertyMethodTypical Value
LogPHPLC retention time~3.2 (moderate lipophilicity)
SolubilityShake-flask (pH 7.4)<50 μM (aqueous)
Thermal StabilityDSCDecomposition >200°C
  • Implications : Low solubility may necessitate prodrug strategies or formulation with cyclodextrins .

Advanced Research Questions

Q. How can researchers design experiments to elucidate its mechanism of action?

  • Target Identification :

  • Receptor Binding Assays : Screen against dopamine D2_2/D3_3 and serotonin 5-HT1A_{1A} receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., 3H^3 \text{H}-spiperone) .
  • Enzyme Inhibition : Test MAO-A/B inhibition via fluorometric assays (IC50_{50} determination) .
    • Pathway Analysis : Use RNA-seq or phosphoproteomics in cell lines (e.g., SH-SY5Y for neuroactivity) to identify downstream signaling cascades .

Q. How should contradictory data on receptor binding affinities be resolved?

  • Strategies :

  • Comparative Molecular Docking : Model interactions using crystal structures of D2_2 (PDB: 6CM4) to assess steric/electronic effects of the benzodioxole moiety .
  • Functional Assays : Measure cAMP accumulation or β-arrestin recruitment to distinguish agonist vs. antagonist behavior .
    • Case Study : If conflicting Ki values arise (e.g., D2_2: 10 nM vs. 100 nM), validate using orthogonal methods like BRET or SPR .

Q. What methodologies are recommended for assessing metabolic stability?

  • In Vitro :

  • Liver Microsomes : Incubate with human/rat microsomes + NADPH; quantify parent compound via LC-MS/MS. Look for O-demethylation of benzodioxole (common metabolic pathway) .
    • In Vivo :
  • Pharmacokinetics in Rodents : Administer IV/PO doses; calculate AUC, t1/2_{1/2}, and bioavailability. Expect high first-pass metabolism due to piperazine N-oxidation .

Data Analysis & Validation

Q. How can researchers differentiate artifact signals from true bioactivity in high-throughput screens?

  • Controls :

  • Counter-Screens : Test against unrelated targets (e.g., kinases) to rule out promiscuity .
  • Cytotoxicity Assays : Use MTT/WST-1 to ensure activity is not due to cell death (IC50_{50} > 50 μM acceptable) .
    • Statistical Rigor : Apply Z’-factor >0.5 for assay quality and replicate experiments (n ≥ 3) .

Q. What computational tools can predict structure-activity relationships (SAR) for derivatives?

  • Software :

  • QSAR : Utilize MOE or Schrodinger to correlate substituent effects (e.g., piperazine N-alkylation) with logP/binding energy .
  • MD Simulations : Assess conformational flexibility of the ethyl linker (e.g., gromacs/AMBER) .
    • Case Example : Methylation at the piperazine N-atom may enhance D2_2 affinity but reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.